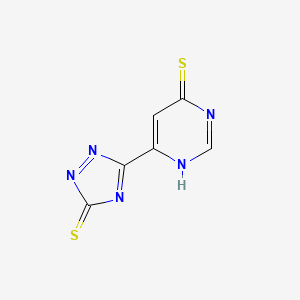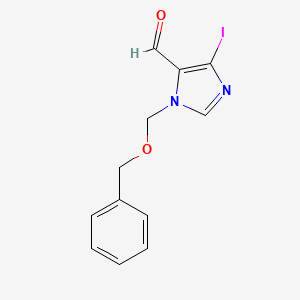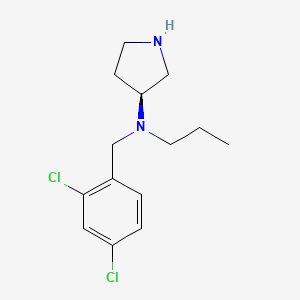
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrrolidine ring, with a propyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with 2,4-dichlorobenzyl chloride under basic conditions to form the desired product.
Addition of the Propyl Group: The final step is the alkylation of the nitrogen atom in the pyrrolidine ring with a propyl halide, such as propyl bromide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
科学的研究の応用
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.
2,4-Dichlorobenzylamine: Another derivative with potential biological activity.
Uniqueness
(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of the 2,4-dichlorobenzyl group and the pyrrolidine ring with a propyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
820981-46-2 |
|---|---|
分子式 |
C14H20Cl2N2 |
分子量 |
287.2 g/mol |
IUPAC名 |
(3S)-N-[(2,4-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20Cl2N2/c1-2-7-18(13-5-6-17-9-13)10-11-3-4-12(15)8-14(11)16/h3-4,8,13,17H,2,5-7,9-10H2,1H3/t13-/m0/s1 |
InChIキー |
QZJUHTSZXDCBOS-ZDUSSCGKSA-N |
異性体SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
正規SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



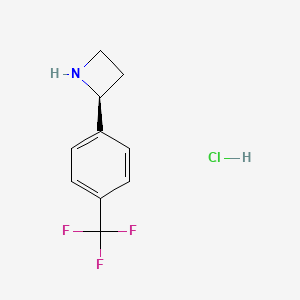
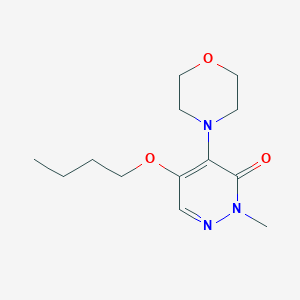
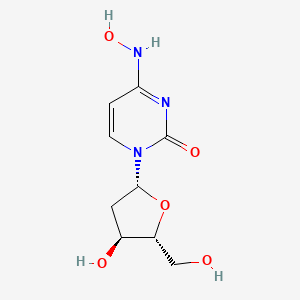


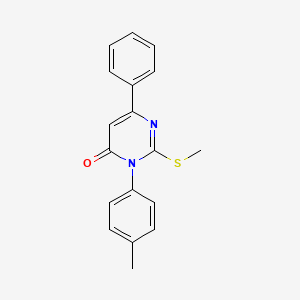
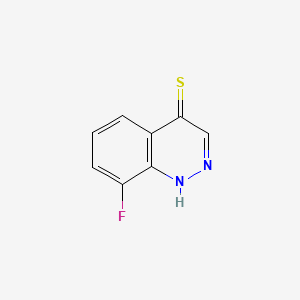
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
